N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide
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Overview
Description
N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, a trichloromethyl group, and a sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with N-(4-sulfamoylphenyl)ethylenediamine in the presence of a base to yield the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other less oxidized forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce methyl derivatives. Substitution reactions can result in a variety of substituted thiophene derivatives .
Scientific Research Applications
N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichloromethyl group and sulfamoylphenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)-1-naphthamide
- N-(2,2,2-trichloro-1-{[(4-ethoxyanilino)carbothioyl]amino}ethyl)benzamide
- N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)pentanamide
Uniqueness
N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide stands out due to its unique combination of a thiophene ring and a sulfamoylphenyl group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Biological Activity
N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and activity against various biological targets.
The compound is synthesized through a multi-step process involving the reaction of 2,2,2-trichloroethanol with 4-sulfamoylphenyl isothiocyanate. This reaction forms an intermediate that is subsequently reacted with thiophene-2-carboxamide to yield the final product. The following table summarizes its chemical properties:
Property | Value |
---|---|
Molecular Formula | C11H13Cl3N4O3S2 |
Molecular Weight | 419.7 g/mol |
CAS Number | 294658-36-9 |
IUPAC Name | N-[2,2,2-trichloro-1-[(4-sulfamoylphenyl)carbamothioyl]amino]ethyl]thiophene-2-carboxamide |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism involves:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with cancer cell proliferation and survival.
- Receptor Binding : It can bind to various receptors that modulate cellular signaling pathways, thereby influencing processes such as apoptosis and cell cycle regulation.
Anticancer Properties
Several studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : The compound showed an IC50 value of approximately 6.10 μM, indicating potent activity against this cell line.
- Mechanisms of Action : The anticancer effects are believed to stem from the compound's ability to induce apoptosis and inhibit angiogenesis.
Antimicrobial Activity
Research has indicated that this compound also possesses antimicrobial properties. It has been tested against a range of pathogens, including:
- Bacterial Strains : Exhibited effectiveness against both Gram-positive and Gram-negative bacteria.
- Fungal Infections : Showed inhibitory effects on common fungal pathogens.
Case Study 1: Cancer Cell Line Evaluation
In a study evaluating the effects of the compound on various cancer cell lines, it was found that treatment with this compound resulted in reduced cell viability and increased apoptosis markers.
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 μg/mL.
5. Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other related compounds:
Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity |
---|---|---|
N-(4-Methylphenyl)carbamothioylacetamide | 8.5 μM | Moderate |
N-(4-Sulfamoylphenyl)acetamide | 7.0 μM | High |
This compound | 6.10 μM | High |
6. Conclusion
This compound represents a promising candidate for further research due to its potent anticancer and antimicrobial activities. Ongoing studies are essential to fully elucidate its mechanisms of action and optimize its therapeutic potential in clinical applications.
Properties
Molecular Formula |
C13H12Cl3N3O3S2 |
---|---|
Molecular Weight |
428.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12Cl3N3O3S2/c14-13(15,16)12(19-11(20)10-2-1-7-23-10)18-8-3-5-9(6-4-8)24(17,21)22/h1-7,12,18H,(H,19,20)(H2,17,21,22) |
InChI Key |
UFXBPIGNDBMZFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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